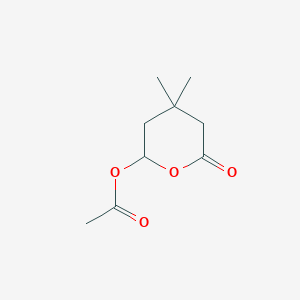

4,4-Dimethyl-6-oxooxan-2-yl acetate

Description

4,4-Dimethyl-6-oxooxan-2-yl acetate is a cyclic ester derivative of tetrahydropyran (oxan) with a ketone group at position 6, two methyl groups at position 4, and an acetate ester at position 2. Its molecular formula is C₉H₁₄O₅, and its structure combines rigidity from the oxan ring with reactivity from the ketone and ester functionalities.

Properties

CAS No. |

90664-78-1 |

|---|---|

Molecular Formula |

C9H14O4 |

Molecular Weight |

186.20 g/mol |

IUPAC Name |

(4,4-dimethyl-6-oxooxan-2-yl) acetate |

InChI |

InChI=1S/C9H14O4/c1-6(10)12-8-5-9(2,3)4-7(11)13-8/h8H,4-5H2,1-3H3 |

InChI Key |

ACAVBNZSJADWNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CC(CC(=O)O1)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-6-oxooxan-2-yl acetate typically involves the reaction of 4,4-dimethyl-6-oxooxan-2-ol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired acetate ester.

Industrial Production Methods

In an industrial setting, the production of 4,4-Dimethyl-6-oxooxan-2-yl acetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-6-oxooxan-2-yl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various esters or amides, depending on the nucleophile used.

Scientific Research Applications

4,4-Dimethyl-6-oxooxan-2-yl acetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,4-Dimethyl-6-oxooxan-2-yl acetate exerts its effects involves interactions with various molecular targets. The acetate group can undergo hydrolysis to release acetic acid, which can then participate in further biochemical pathways. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and functional groups of 4,4-Dimethyl-6-oxooxan-2-yl acetate and related compounds:

| Compound Name | Molecular Formula | Key Functional Groups | Notable Substituents |

|---|---|---|---|

| 4,4-Dimethyl-6-oxooxan-2-yl acetate | C₉H₁₄O₅ | Oxan ring, ketone, acetate ester | 4,4-dimethyl, 6-oxo |

| (Z,Z)-7,11-Hexadecadienyl acetate 1 | C₁₈H₃₂O₂ | Linear dienyl chain, acetate ester | Unsaturated hydrocarbon backbone |

| Hexadecyl oxan derivative 2 | C₂₈H₄₇NO₈ | Oxan ring, multiple acetates, hexadecyl | 5-acetamido, 3,4-diacetyloxy |

| Vinyl acetate 34 | C₄H₆O₂ | Vinyl ester | Ethylene backbone |

Key Observations :

- Rigidity vs. Flexibility : The oxan ring in the target compound imparts conformational rigidity, unlike linear esters like (Z,Z)-7,11-hexadecadienyl acetate or vinyl acetate, which exhibit greater flexibility.

Physicochemical Properties

While direct data for 4,4-Dimethyl-6-oxooxan-2-yl acetate is scarce, inferences can be drawn from analogs:

| Property | 4,4-Dimethyl-6-oxooxan-2-yl Acetate | (Z,Z)-7,11-Hexadecadienyl Acetate | Vinyl Acetate |

|---|---|---|---|

| Solubility | Likely low in water (hydrophobic substituents) | Highly hydrophobic | Moderate in polar solvents |

| Reactivity | Ester hydrolysis (enhanced by ketone) | Polymerization (dienyl backbone) | Rapid polymerization |

| Applications | Organic synthesis (hypothesized) | Pheromones, fragrances | Polymers (e.g., PVA) 56 |

Functional Group Impact :

- The ketone at position 6 in the target compound may polarize the ester group, accelerating hydrolysis compared to less electron-deficient esters like hexadecyl derivatives .

- Vinyl acetate’s unsaturated backbone enables rapid radical polymerization, a property absent in saturated oxan-based acetates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.